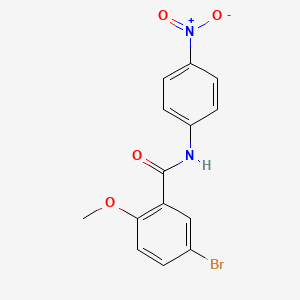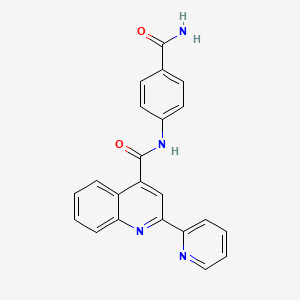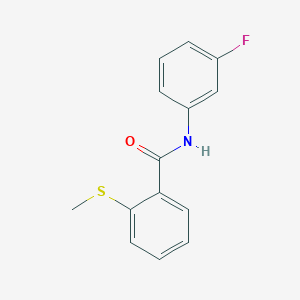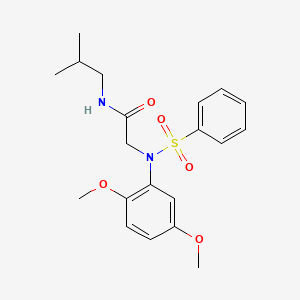
5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-methoxy-N-(4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 2nd position, and a nitrophenyl group attached to the nitrogen atom of the benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide typically involves the following steps:
Bromination: The starting material, 2-methoxybenzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.
Amidation: The brominated product is then reacted with 4-nitroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Reduction: Conversion of the nitro group to an amino group, resulting in 5-bromo-2-methoxy-N-(4-aminophenyl)benzamide.
Oxidation: Formation of 5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-methoxy-N-(4-nitrophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: The compound can be employed in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the bromine, methoxy, and nitrophenyl groups can influence the compound’s binding affinity and specificity towards its molecular targets. The exact pathways involved would vary based on the biological context and the target molecule.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-methoxy-N-(4-aminophenyl)benzamide: Similar structure but with an amino group instead of a nitro group.
5-Bromo-2-hydroxy-N-(4-nitrophenyl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
5-Bromo-2-methoxy-N-(4-methoxyphenyl)benzamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness: 5-Bromo-2-methoxy-N-(4-nitrophenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group allows for potential reduction reactions, while the bromine atom enables substitution reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c1-21-13-7-2-9(15)8-12(13)14(18)16-10-3-5-11(6-4-10)17(19)20/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYSBTFBTQSNJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4963227.png)
![(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(E)-3-(4-methoxyphenyl)prop-2-enyl]piperidin-3-ol](/img/structure/B4963229.png)
![methyl 5-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-5-oxopentanoate](/img/structure/B4963232.png)
![2-[3-(Benzotriazol-1-yl)-3-oxopropyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B4963241.png)

![Ethyl 4-{[1-ethyl-5-(furan-2-amido)-1H-1,3-benzodiazol-2-YL]methyl}piperazine-1-carboxylate](/img/structure/B4963248.png)


![N-(2-allyl-2-hydroxy-4-penten-1-yl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4963283.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B4963298.png)
![N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide]](/img/structure/B4963306.png)
![2-(2-fluorophenyl)-N-[(4-methoxy-2,5-dimethylphenyl)methyl]ethanamine](/img/structure/B4963311.png)
![3-ethyl 5-methyl 2-{[(6-allyl-3-cyano-2-pyridinyl)thio]methyl}-6-bromo-1-methyl-1H-indole-3,5-dicarboxylate](/img/structure/B4963312.png)
![2-amino-4-[4-(diethylamino)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4963320.png)
